1-(4-fluorobenzoyl)piperidine-3-carboxylic Acid
Description
Historical Context and Development
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid emerged in the early 2000s as part of efforts to optimize nipecotic acid derivatives for enhanced blood-brain barrier permeability. Initial synthetic routes involved hydrolysis of ethyl 1-benzylpiperidine-3-carboxylate under alkaline conditions, as demonstrated in a 2004 patent. The introduction of the 4-fluorobenzoyl group marked a strategic modification to improve metabolic stability and receptor binding affinity, particularly for GABA transporter type 1 (GAT-1) inhibition. By 2013, optimized stereospecific syntheses enabled production of both racemic and enantiomerically pure forms, with the (S)-enantiomer showing superior biological activity in preclinical models.
Significance in Organic Chemistry Research
This compound exemplifies three key trends in modern organic chemistry:
- Fluorine incorporation : The 4-fluorobenzoyl group enhances lipophilicity (XLogP3-AA = 1.5) while maintaining metabolic resistance to oxidative degradation.
- Conformational restriction : The piperidine ring imposes spatial constraints that improve target selectivity compared to linear analogs.
- Multifunctional design : Concurrent presence of carboxylic acid (pKa ≈ 4.2) and aromatic ketone groups enables diverse derivatization pathways.
Recent studies highlight its utility as a building block for PET radiotracers, with [¹⁸F]-labeled analogs enabling non-invasive imaging of GAT-1 distribution in primate brains.
Classification and Structural Family
The compound belongs to three overlapping structural classes:
Its stereochemical complexity is notable, with the (S)-enantiomer (CID 858671) demonstrating 10-fold higher GAT-1 affinity than the (R)-form in comparative assays.
Overview of Chemical Importance
Key physicochemical properties driving utility:
The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved aqueous solubility, while the fluorobenzoyl moiety contributes to π-π stacking interactions with aromatic residues in enzyme binding pockets.
Propriétés
IUPAC Name |
1-(4-fluorobenzoyl)piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c14-11-5-3-9(4-6-11)12(16)15-7-1-2-10(8-15)13(17)18/h3-6,10H,1-2,7-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHLMFNCSEIHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Piperidine Ring Formation and Functionalization
The piperidine core is typically constructed via cyclocondensation or reduction of pyridine derivatives. A notable approach involves the resolution of racemic intermediates to achieve enantiopure products. For example, Patent CN110922354A describes the resolution of cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid using chiral phenethyl alcohol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This method yields enantiomers with >95% enantiomeric excess (ee), critical for pharmaceutical applications.
Reaction Scheme 1: Resolution of Racemic Piperidine Intermediate
Cis-racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid + (R)-phenethyl alcohol
→ Mitsunobu reaction (0°C to room temperature)
→ Diastereomeric esters (VII & VIII) → Hydrogenolysis (Pd/C, H₂)
→ Enantiopure 1-Boc-3-fluoropiperidine-4-carboxylic acid (IX & X)
Key Data :
Introduction of the 4-Fluorobenzoyl Group
The 4-fluorobenzoyl moiety is introduced via acylation of the piperidine nitrogen. A two-step protocol is employed:
- Deprotection of Boc Group : Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc protecting group.
- Acylation with 4-Fluorobenzoyl Chloride : The free amine reacts with 4-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine) to form the target amide.
Optimization Insight :
Oxidation to Carboxylic Acid
The carboxylic acid at the 3-position is introduced via oxidation of a precursor (e.g., hydroxymethyl or acetyl group). Patent WO2017054112A1 outlines a protocol for oxidizing acetylpyrazoles to carboxylic acids using basic potassium permanganate (KMnO₄) followed by acidification. Adapted for piperidines, this method involves:
- Oxidation : Treatment with KMnO₄ in aqueous NaOH (10–20°C, 2–3 hours).
- Acidification : Adjusting pH to 1–2 with HCl to precipitate the carboxylic acid.
Yield Data :
Optimization Strategies for Industrial-Scale Synthesis
Catalytic Hydrogenation for Deprotection
Patent CN110922354A highlights the use of Pd/C under hydrogen atmosphere for efficient removal of phenethyl groups post-resolution. Key parameters:
Purification Techniques
- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves diastereomeric esters.
- Recrystallization : Ethyl acetate/n-hexane mixtures improve enantiopurity to >99% ee.
Table 1: Comparative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Mitsunobu Esterification | PPh₃, DEAD, THF, 0°C → RT | 45.8 | >90 |
| Hydrogenolysis | 10% Pd/C, H₂, ethyl acetate | 92–93 | >95 |
| Oxidation | KMnO₄, NaOH, 10–20°C | 95 | >98 |
Analytical Characterization and Quality Control
Spectroscopic Validation
Chiral Purity Assessment
- Optical Rotation : [α]D²⁰ = +48.2° (c = 1.00, CHCl₃) for (3R,4S)-enantiomer.
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers with baseline separation.
Applications and Derivative Synthesis
The carboxylic acid group enables further functionalization, such as:
- Amide Formation : Coupling with amines for drug candidates.
- Ester Prodrugs : Enhancing bioavailability via esterification.
Table 2: Derivatives and Their Synthetic Routes
| Derivative | Method | Application |
|---|---|---|
| Methyl Ester | Diazomethane methylation | Intermediate for probes |
| Amide Analogues | EDC/HOBt coupling | Kinase inhibitors |
Analyse Des Réactions Chimiques
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
Scientific Research Applications
The applications of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid can be categorized into several key areas:
1. Medicinal Chemistry
- This compound has been investigated for its potential as an analgesic and anti-inflammatory agent. Its structural properties suggest it may interact with various biological targets, particularly in pain management and inflammation pathways.
2. Neuropharmacology
- The compound has shown promise in studies related to central nervous system (CNS) activity. Research indicates that derivatives of piperidine compounds possess neuroleptic properties, making them candidates for treating psychiatric disorders. The compound's ability to act as an antagonist in certain CNS pathways has been explored in preclinical models, demonstrating effects such as reduced anxiety and improved mood stabilization .
3. Anticancer Research
- In vitro studies have highlighted the compound's potential to induce apoptosis in cancer cell lines. For instance, treatment with this compound has resulted in significant increases in sub-G1 populations indicative of cell death in MCF-7 breast cancer cells. Western blot analyses have confirmed the upregulation of pro-apoptotic factors such as p53, suggesting a mechanism through which the compound may exert anticancer effects.
4. Enzyme Inhibition
- The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory processes. For example, it has shown activity against soluble epoxide hydrolase, an enzyme implicated in various inflammatory diseases. This inhibition could lead to therapeutic applications in conditions such as arthritis and sepsis .
| Activity Type | Target/Organism | IC50/EC50 Values | Reference |
|---|---|---|---|
| Anticancer | MCF-7 Breast Cancer Cells | 25 µM | |
| Enzyme Inhibition | Soluble Epoxide Hydrolase | 30 nM | |
| CNS Activity | Various CNS Models | Varies |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modifications | Biological Activity | Reference |
|---|---|---|---|
| Base Compound | None | Standard activity | N/A |
| Variant A | Addition of fluorine group | Enhanced potency | N/A |
| Variant B | Carboxylic acid substitution | Increased solubility | N/A |
Case Studies
Case Study 1: Anticancer Evaluation
In a study evaluating the anticancer potential of this compound against various human cancer cell lines, the compound demonstrated significant inhibition of cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line tested. This indicates promising anticancer properties warranting further investigation.
Case Study 2: Neuropharmacological Effects
Research into the neuropharmacological effects of this compound revealed its potential as a CNS depressant with anxiolytic properties. Animal models showed that administration led to reduced exploratory behavior and aggression, suggesting its utility in managing anxiety disorders.
Mécanisme D'action
The mechanism of action of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The fluorobenzoyl group plays a crucial role in binding to the target site, while the piperidine ring and carboxylic acid group contribute to the overall stability and solubility of the compound .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid and its analogs:
Electronic and Solubility Properties
- Fluorine vs.
- Benzoyl vs. Benzyl : The ketone in this compound enhances polarity compared to the ether-linked 1-(4-isopropylbenzyl) analog, affecting solubility and membrane permeability .
- Amino Group Impact: The 4-aminophenyl analog’s basic amino group (pKa ~9.5) may improve water solubility but could reduce blood-brain barrier penetration compared to the neutral fluorobenzoyl derivative .
Activité Biologique
1-(4-Fluorobenzoyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological profiles, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 4-fluorobenzoyl group and a carboxylic acid moiety. This unique structure enhances its interaction with biological macromolecules, influencing its pharmacological properties. The presence of the fluorine atom is particularly noteworthy as it can enhance lipophilicity, potentially improving the compound's bioavailability and receptor binding affinity.
The compound primarily interacts with specific enzymes and receptors, modulating their activity. The fluorobenzoyl group plays a crucial role in binding to target sites, while the piperidine ring contributes to the overall stability and solubility of the compound. This interaction profile suggests potential applications in drug design, particularly in targeting enzymes involved in various disease pathways .
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin . The compound's ability to interact with cancer cell signaling pathways makes it a candidate for further investigation in cancer therapy.
Neuropharmacological Effects
The compound has also demonstrated potential neuropharmacological effects. Its structural similarity to known neuroleptics suggests that it may interact with serotoninergic and dopaminergic receptors. Preliminary studies indicate that it has notable affinity for 5-HT2A and D2 receptors, which are critical targets in the treatment of psychiatric disorders . This profile suggests that it could be developed as a new neuroleptic drug with reduced side effects compared to existing treatments.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and neuropharmacological activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may modulate inflammatory responses, potentially through inhibition of specific enzyme activities related to inflammation . This property could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
Future Directions
Further research is warranted to elucidate the precise mechanisms underlying the biological activities of this compound. Investigations should focus on:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced potency and selectivity.
- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets.
Q & A
Q. Q1. What are the key analytical techniques for characterizing the purity and stereochemistry of 1-(4-fluorobenzoyl)piperidine-3-carboxylic acid?
Methodological Answer:
-
Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and a C18 column to assess impurities. Validate with mass spectrometry (ESI-MS) to confirm molecular weight (expected [M+H]+ ~294.3 g/mol) .
-
Stereochemical Confirmation : Employ chiral chromatography (e.g., Chiralpak IA column) or NMR-based nuclear Overhauser effect (NOE) experiments to resolve enantiomers. X-ray crystallography is definitive for absolute configuration .
-
Data Table :
Technique Purpose Key Parameters HPLC Purity C18 column, 0.1% TFA in H2O/MeOH gradient ESI-MS MW confirmation Positive ion mode, m/z 294.3 NOE NMR Stereochemistry 600 MHz, DMSO-d6 solvent
Q. Q2. What synthetic routes are reported for piperidine-3-carboxylic acid derivatives, and how can they be adapted for 1-(4-fluorobenzoyl) substitution?
Methodological Answer:
- Multi-Step Synthesis :
- Optimization : Adjust stoichiometry (1.2 eq of benzoyl chloride) and temperature (0°C → RT) to minimize side products. Confirm yield (typically 60-75%) via <sup>19</sup>F NMR .
Advanced Research Questions
Q. Q3. How can computational methods guide the optimization of reaction conditions for synthesizing this compound?
Methodological Answer:
- Quantum Chemical Modeling : Use density functional theory (DFT) to calculate transition states for benzoylation. Identify energy barriers and solvent effects (e.g., DCM vs. THF) using Gaussian or ORCA software .
- Reaction Path Screening : Apply automated tools (e.g., ICReDD’s path search algorithms) to predict optimal catalysts (e.g., DMAP) and solvent systems. Validate with kinetic studies .
- Data Contradiction Resolution : If experimental yields deviate >15% from predictions, re-evaluate solvent polarity parameters or side reactions (e.g., hydrolysis of benzoyl chloride) .
Q. Q4. How can discrepancies in spectral data (e.g., <sup>1</sup>H NMR or IR) for this compound be resolved?
Methodological Answer:
- NMR Ambiguity : For overlapping peaks (e.g., piperidine protons at δ 2.5-3.5 ppm), use 2D COSY or HSQC to assign signals. Compare with literature data for analogous fluorobenzoyl derivatives .
- IR Analysis : Confirm carbonyl stretches (C=O at ~1680 cm<sup>-1</sup> and carboxylic acid O-H at ~2500-3000 cm<sup>-1</sup>). Anomalies may indicate incomplete deprotection or hydrolysis .
- Case Study : A 2022 study resolved conflicting <sup>19</sup>F NMR shifts (δ -115 ppm vs. -117 ppm) by standardizing solvent (CDCl3) and temperature (25°C) .
Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
-
Analog Design : Syntize derivatives with modifications to:
- Fluorine position : Compare 3- vs. 4-fluorobenzoyl activity.
- Piperidine ring : Introduce methyl groups at C2/C4 to assess steric effects.
-
Biological Assays :
-
Data Table : Example SAR for kinase inhibition:
Derivative Modification IC50 (nM) Parent None 120 3-F-Bz 3-Fluorine 450 C2-Me C2-methyl 85
Q. Q6. What safety protocols are critical when handling intermediates in the synthesis of this compound?
Methodological Answer:
- Hazard Mitigation :
- 4-Fluorobenzoyl Chloride : Use under inert atmosphere (N2) due to moisture sensitivity. Quench excess with ice-cold NaHCO3.
- Piperidine Intermediates : Avoid inhalation (LD50 piperidine = 400 mg/kg); use fume hoods and PPE .
- Emergency Procedures : For skin contact, wash with 10% acetic acid (neutralizes amines) followed by soap/water .
Methodological Innovation Questions
Q. Q7. How can hybrid computational-experimental workflows accelerate the development of novel derivatives?
Methodological Answer:
- Workflow Design :
- Virtual Screening : Use AutoDock or Schrödinger to predict binding affinity for target proteins (e.g., COX-2).
- Synthesis Prioritization : Rank top 10 candidates based on synthetic accessibility (SYNTHIA or AiZynthFinder) .
- Parallel Synthesis : Employ robotic platforms for high-throughput reaction optimization (e.g., Chemspeed SLT II) .
- Case Study : A 2023 study reduced development time by 40% using this approach for anti-inflammatory analogs .
Q. Q8. What advanced separation techniques are suitable for resolving enantiomers or diastereomers of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
